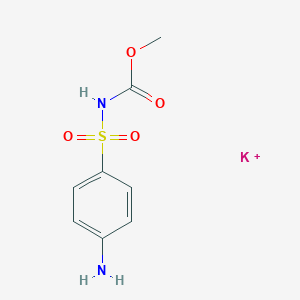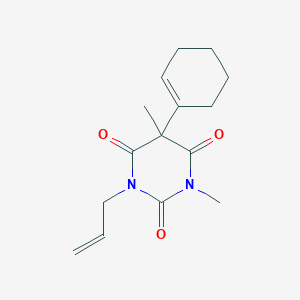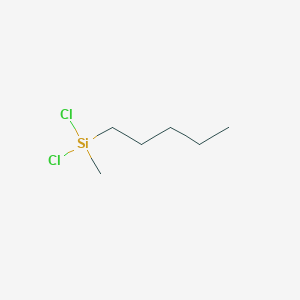
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone, also known as HTPE, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is not fully understood. However, it is believed that the compound binds to copper ions through its hydroxyl and carbonyl groups, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects:
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the compound's effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. However, one limitation is that 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is not water-soluble, which can make it difficult to use in aqueous environments.
Direcciones Futuras
There are several potential future directions for research on 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone. One area of interest is the development of new methods for synthesizing the compound. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone and its potential applications in various fields, including biomedical imaging and environmental monitoring.
In conclusion, 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. While further research is needed to fully understand its properties and effects, 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone shows promise as a fluorescent probe for the detection of copper ions and has the potential for use in biomedical imaging and environmental monitoring.
Métodos De Síntesis
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone can be synthesized through several methods, including the oxidation of 1-(5-hydroxy-2,3,4-trimethylphenyl)ethanol using potassium permanganate or sodium hypochlorite. Another method involves the reaction of 2,4,6-trimethylphenol with acetylacetone in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological samples.
Propiedades
Número CAS |
13667-28-2 |
|---|---|
Nombre del producto |
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(5-hydroxy-2,3,4-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-6-7(2)10(9(4)12)5-11(13)8(6)3/h5,13H,1-4H3 |
Clave InChI |
MZAKYHOEXBCUPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1C)O)C(=O)C)C |
SMILES canónico |
CC1=C(C(=CC(=C1C)O)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





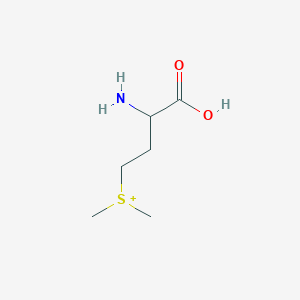
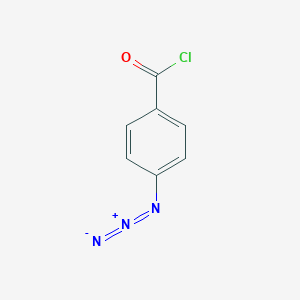
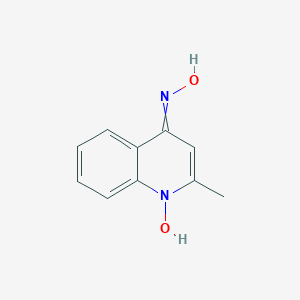
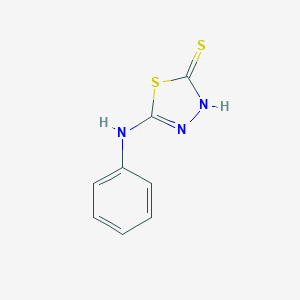
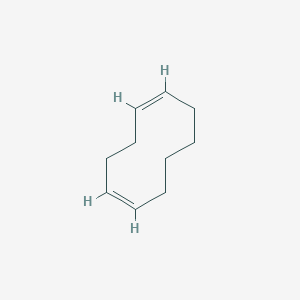
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
